N-(4-(1,1-二氧化异噻唑烷-2-基)苯基)丙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

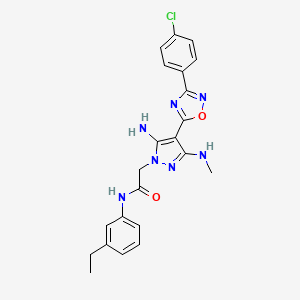

The compound N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is a sulfonamide derivative, which is a class of organic compounds known for their wide range of medicinal and chemical applications. Sulfonamides typically contain a sulfonyl group attached to an amine. Although the specific compound is not directly studied in the provided papers, related sulfonamide compounds have been synthesized and characterized, providing insights into their chemical behavior and properties.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of sulfonyl chlorides with amines. For instance, the compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones is achieved by condensation of optically active oxazolidin-2-ones with aldehydes and benzenesulfinic acid, followed by conversion into N-acyliminium ions and reaction with allyltrimethylsilane . These methods suggest that the synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide could potentially involve similar steps, starting with the appropriate sulfonyl chloride and amine.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is often elucidated using spectroscopic methods and X-ray crystallography. For example, 4MNBS was characterized by FTIR, NMR, and single crystal X-ray diffraction, which provided detailed information about its molecular geometry . The structural parameters obtained from these studies can be compared with theoretical calculations, such as those performed using Density Functional Theory (DFT), to predict the geometry of similar sulfonamide compounds.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. The N-acyliminium ions generated from N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones react with allyltrimethylsilane, demonstrating the reactivity of the sulfonyl group in nucleophilic addition reactions . The chemical behavior of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide would likely be influenced by the presence of the isothiazolidin-2-one moiety and its electronic effects on the sulfonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are characterized by various analytical techniques. The thermal stability of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was determined using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . Additionally, the electronic properties such as HOMO and LUMO energies, as well as the first order hyperpolarizability, can be calculated to understand the electronic behavior of these molecules . These studies provide a foundation for predicting the properties of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide, which would be expected to have similar characteristics due to its structural similarities.

科学研究应用

有机合成和催化

手性助剂和立体选择性:研究表明,当相关磺酰胺用作手性助剂时,它们可以影响有机反应中的立体选择性。例如,Marcantoni 等人(2002 年)发现 N-[1-(苯磺酰基)烷基]恶唑烷-2-酮(一类相关化合物)可以转化为 N-酰亚胺离子,该离子与烯丙基三甲基硅烷反应,表现出受所用手性助剂影响的立体选择性 (Marcantoni、Mecozzi 和 Petrini,2002 年)。

有机反应催化:另一个例子是磺酰胺衍生物在有机反应中用作催化剂。Goli-Jolodar 等人(2018 年)引入了一种新型的 N-磺化布朗斯特酸催化剂,用于促进生物活性化合物的合成,证明了磺酰胺衍生物在促进化学转化中的效用 (Goli-Jolodar、Shirini 和 Seddighi,2018 年)。

材料科学

- 质子交换膜:在材料科学领域,磺酰胺衍生物因其在制造质子交换膜方面的潜力而被探索。Singh 等人(2014 年)合成了氟化磺化聚三唑,证明了它们由于其高分子量、良好的溶解性和热稳定性而适合作为质子交换膜 (Singh、Mukherjee、Banerjee、Komber 和 Voit,2014 年)。

药物化学

- 药物代谢研究:在药物化学中,相关的磺酰胺衍生物已用于药物代谢研究。Zmijewski 等人(2006 年)利用密苏里放线菌来生产双芳基双磺酰胺 AMPA 受体增强剂的哺乳动物代谢物,证明了微生物系统在药物代谢研究中的作用 (Zmijewski、Gillespie、Jackson、Schmidt、Yi 和 Kulanthaivel,2006 年)。

安全和危害

The compound is classified as a combustible solid . It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

作用机制

Target of Action

The primary target of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation. By targeting CDK2, the compound can influence the progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its impact on the cell cycle. By inhibiting CDK2, the compound may induce cell cycle arrest, preventing cells from dividing and potentially leading to cell death .

属性

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S2/c1-2-9-19(15,16)13-11-4-6-12(7-5-11)14-8-3-10-20(14,17)18/h4-7,13H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYJIUWOYMHKHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3012443.png)

![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)

![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)

![N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3012456.png)

![6-(2-Methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3012457.png)

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012459.png)

![2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B3012462.png)

![5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B3012463.png)